3,4-Dibromothiophene-2-carbaldehyde
Overview
Description
3,4-Dibromothiophene-2-carbaldehyde is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their applications in organic electronics and pharmaceuticals due to their interesting electronic properties and biological activities. The dibromination at the 3 and 4 positions of the thiophene ring in 3,4-Dibromothiophene-2-carbaldehyde introduces reactive sites that can be further functionalized for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of dibrominated thiophene derivatives can be achieved through various methods. One approach involves the one-pot reaction of dihydrothiophenes with bromine, which performs both oxidation and bromination, leading to the formation of 3,4-dibromothiophenes with high yields . Another method reported the synthesis of 3,4-dibromo-2,2'-bithiophene through metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative . These methods provide efficient routes to synthesize dibrominated thiophene compounds, which can serve as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of dibrominated thiophenes has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the X-ray molecular structure of 3,4'-dibromo-2,2'-bithiophene has been reported, revealing the spatial configuration of the dibrominated thiophene rings . This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Dibrominated thiophenes are versatile intermediates that can undergo various chemical reactions. They can be converted into bis(alkylsulfanyl) derivatives through bromine-lithium exchange followed by reaction with dialkyl disulfides . Additionally, the presence of the aldehyde group in 3,4-dibromothiophene-2-carbaldehyde allows for the formation of imines when reacted with primary amines or acetals when reacted with trialkyl orthoformates . These reactions expand the utility of dibrominated thiophenes in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibrominated thiophenes are influenced by the presence of bromine atoms and the aldehyde group. The bromine atoms increase the molecular weight and contribute to the reactivity of the compound, making it suitable for further functionalization. The aldehyde group also plays a significant role in the chemical behavior of the compound, allowing it to participate in various condensation reactions. The NMR data for these compounds provide insights into their chemical environment and can be used to confirm the structure and purity of the synthesized molecules .
Scientific Research Applications
1. Organic Electronics and Functional Supramolecular Chemistry
- Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used as a building block in the synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a heterocyclic compound that has emerged as a significant entity in organic electronics . DTT has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
- Results or Outcomes : The use of DTT in organic electronics has resulted in devices with higher charge mobility, extended π-conjugation, and better tuning of band gaps .
2. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers
- Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used in the synthesis of thiophene-based polymers . These polymers have various applications in the field of materials science.
- Methods of Application or Experimental Procedures : The monomers were synthesized by selective coupling of 3,4-dibromothiophene with terminal alkyne via Sonogashira coupling reaction .
- Results or Outcomes : The coupling reaction yielded compounds with 44% and 43% yields, respectively .
3. Synthesis of 3-Alkyldithieno[3,2-b:2′,3′-d]thiophene
- Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used in the synthesis of 3-alkyldithieno[3,2-b:2′,3′-d]thiophene . This compound has potential applications in organic electronics due to its high charge mobility, thermal stability, and oxidative stability .
- Methods of Application or Experimental Procedures : The compound was synthesized starting from 3,4-dibromothiophene-2-carbaldehyde through a series of reactions .
- Results or Outcomes : The synthesized compound showed better self-assembly, oxidative stability, and charge mobility (0.048 cm² V⁻¹ s⁻¹) in organic field-effect transistor (OFET) devices .
4. Building Block for Various Chemical Compounds
- Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde can be used as a building block for the synthesis of various chemical compounds . It is often used in the synthesis of other thiophene derivatives .
- Results or Outcomes : The use of 3,4-Dibromothiophene-2-carbaldehyde as a building block can lead to the synthesis of a wide range of chemical compounds with various applications .
5. Synthesis of 3-Alkyldithieno[3,2-b:2′,3′-d]thiophene
- Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde is used in the synthesis of 3-alkyldithieno[3,2-b:2′,3′-d]thiophene . This compound has potential applications in organic electronics due to its high charge mobility, thermal stability, and oxidative stability .
- Methods of Application or Experimental Procedures : The compound was synthesized starting from 3,4-dibromothiophene-2-carbaldehyde through a series of reactions .
- Results or Outcomes : The synthesized compound showed better self-assembly, oxidative stability, and charge mobility (0.048 cm² V⁻¹ s⁻¹) in organic field-effect transistor (OFET) devices .
6. Building Block for Various Chemical Compounds
- Summary of the Application : 3,4-Dibromothiophene-2-carbaldehyde can be used as a building block for the synthesis of various chemical compounds . It is often used in the synthesis of other thiophene derivatives .
- Results or Outcomes : The use of 3,4-Dibromothiophene-2-carbaldehyde as a building block can lead to the synthesis of a wide range of chemical compounds with various applications .
Future Directions
3,4-Dibromothiophene-2-carbaldehyde has been used in the synthesis of thieno[3,4-b]thiophene . It has also been used as a starting material in the synthesis of alkyl-substituted, fused thiophenes . These applications suggest that 3,4-Dibromothiophene-2-carbaldehyde could have potential uses in the synthesis of new organic compounds .
properties
IUPAC Name |
3,4-dibromothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-3-2-9-4(1-8)5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCFUWPEUHXQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502550 | |
Record name | 3,4-Dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromothiophene-2-carbaldehyde | |
CAS RN |
32896-02-9 | |
Record name | 3,4-Dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32896-02-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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